3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol
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Overview
Description
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol: is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy-substituted phenyl ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethoxy)aniline.
Reaction with Epoxide: The aniline derivative is reacted with an epoxide, such as glycidol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)acetophenone.
Reduction: Formation of 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the development of advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol
- 3-Amino-3-[2-(trifluoromethoxy)phenyl]propan-1-ol
- 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
Uniqueness
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHQFQPGIMRQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270402-36-2 |
Source
|
Record name | 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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